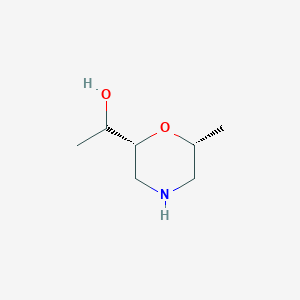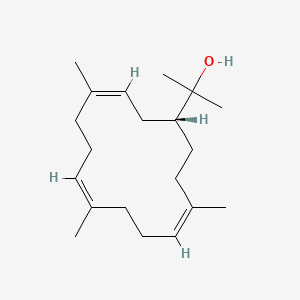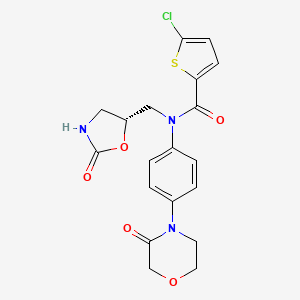
Phenindione D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenindione D5 is a deuterium-labeled derivative of Phenindione, an indandione anticoagulant. It functions as a Vitamin K antagonist, similar to warfarin, and is primarily used in scientific research . The deuterium labeling makes it particularly useful in various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenindione D5 is synthesized by introducing deuterium atoms into the Phenindione molecule. The general synthetic route involves the deuteration of Phenindione, which can be achieved through various methods, including catalytic exchange reactions. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenindione D5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Phenindione D5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Phenindione D5 exerts its effects by inhibiting Vitamin K reductase, leading to a depletion of the reduced form of Vitamin K (Vitamin KH2). This inhibition limits the gamma-carboxylation and subsequent activation of Vitamin K-dependent coagulant proteins. As a result, the synthesis of coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is inhibited .
Comparación Con Compuestos Similares
Phenindione D5 is compared with other similar compounds, such as:
Warfarin: Both are Vitamin K antagonists, but this compound has a higher incidence of adverse effects.
Anisindione: Another indandione anticoagulant with similar mechanisms but different pharmacokinetic properties.
Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it particularly useful in research applications.
Propiedades
Fórmula molecular |
C15H10O2 |
|---|---|
Peso molecular |
227.27 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D |
Clave InChI |
NFBAXHOPROOJAW-FSTBWYLISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)





![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)
![Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate](/img/structure/B12339943.png)
![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)

![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
![4-Chloro-5-fluoro-7-(1-(5-methylpyridin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12339966.png)
